molecular formula C8H6ClNO2 B8137421 2-Chloro-1-nitro-3-vinylbenzene

2-Chloro-1-nitro-3-vinylbenzene

Cat. No.: B8137421
M. Wt: 183.59 g/mol
InChI Key: QFLCYDLLNJKOIR-UHFFFAOYSA-N
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Description

2-Chloro-1-nitro-3-vinylbenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloro group, a nitro group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-nitro-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-chloro-3-vinylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-nitro-3-vinylbenzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the nitro and chloro groups influence the reactivity and orientation of the substitution.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Potassium permanganate or ozone.

Major Products

    Reduction: 2-Chloro-1-amino-3-vinylbenzene.

    Oxidation: 2-Chloro-1-nitro-3-(2-oxoethyl)benzene or 2-Chloro-1-nitro-3-(carboxy)benzene.

Scientific Research Applications

2-Chloro-1-nitro-3-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-1-nitro-3-vinylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-nitrobenzene
  • 3-Chloro-1-nitrobenzene
  • 4-Chloro-1-nitrobenzene
  • 2-Chloro-1-nitro-4-vinylbenzene

Uniqueness

2-Chloro-1-nitro-3-vinylbenzene is unique due to the presence of both a vinyl group and a nitro group on the benzene ring, which imparts distinct reactivity and potential applications compared to other nitrobenzene derivatives. The vinyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-1-ethenyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-2-6-4-3-5-7(8(6)9)10(11)12/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLCYDLLNJKOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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